molecular formula C26H22N2O3S B11207480 (2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No.: B11207480
M. Wt: 442.5 g/mol
InChI Key: CFGMNBVSMGXJIC-ZVHZXABRSA-N
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Description

(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazinone core, followed by the introduction of the tetrahydroisoquinoline and methoxyphenylmethylidene groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]-6-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-3-ONE apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(2E)-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(4-methoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C26H22N2O3S/c1-31-21-9-6-17(7-10-21)14-24-25(29)27-22-15-19(8-11-23(22)32-24)26(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)/b24-14+

InChI Key

CFGMNBVSMGXJIC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC3=C(S2)C=CC(=C3)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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